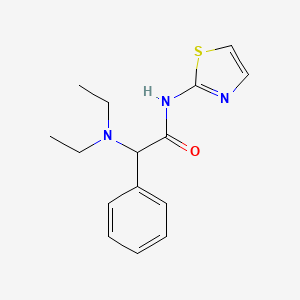
2-(二乙氨基)-2-苯基-N-(1,3-噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
科学研究应用
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Biology: The compound has been studied for its antimicrobial, antifungal, and anticancer properties. It can inhibit the growth of various pathogens and cancer cell lines.
Industry: The compound is used in the development of agrochemicals, dyes, and photographic sensitizers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves the reaction of a thiazole derivative with a diethylamino group and a phenyl group. One common method involves the use of phenacyl bromides, ethyl bromoacetate, or diethyl bromomalonate as starting materials . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
作用机制
The mechanism of action of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling. By modulating these pathways, it can exert its therapeutic effects.
相似化合物的比较
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can be compared with other thiazole derivatives to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives include 2-aminothiazole, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, and 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide
Uniqueness: The presence of the diethylamino and phenyl groups in 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide provides it with distinct chemical properties and biological activities compared to other thiazole derivatives
生物活性
2-(Diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide, with the chemical formula C15H19N3OS and CAS number 1024687-54-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 289.4 g/mol
- Purity : >90%
- Chemical Structure : The compound features a thiazole ring which is known for its diverse biological activities.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties often exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can induce apoptosis in various cancer cell lines. For instance, studies involving thiazole derivatives demonstrated their capability to activate caspases, which are crucial in the apoptotic pathway.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 4b | MCF7 | 10 | Caspase activation |
| Compound 4c | SKNMC | 15 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial activity of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has also been evaluated. Compounds with similar structures have shown efficacy against various bacterial and fungal strains.
Table 2: Antimicrobial Activity
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 20 | Moderate |
| S. aureus | 15 | Good |
| C. albicans | 25 | Moderate |
Anticonvulsant Activity
In addition to anticancer and antimicrobial properties, thiazole derivatives have been investigated for their anticonvulsant effects. Preliminary studies indicate that certain derivatives demonstrate significant protection in animal models against seizures induced by maximal electroshock (MES).
Case Study: Anticonvulsant Screening
A study tested various thiazole derivatives for anticonvulsant activity using the MES model. Results indicated that several compounds exhibited protective effects at doses of 100 mg/kg, suggesting potential for therapeutic applications in epilepsy.
The biological activity of 2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can be attributed to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition:
- Caspase Activation : The compound enhances the activity of caspases which play a vital role in programmed cell death.
- Cell Membrane Disruption : Its structure allows it to penetrate microbial membranes, leading to cell lysis.
- Ion Channel Modulation : Evidence suggests that related compounds may affect neuronal sodium channels, contributing to their anticonvulsant properties.
属性
IUPAC Name |
2-(diethylamino)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)13(12-8-6-5-7-9-12)14(19)17-15-16-10-11-20-15/h5-11,13H,3-4H2,1-2H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOWSCRFQUJCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














